molecular formula C31H39N5O6 B10847758 cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]

cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]

Cat. No.: B10847758
M. Wt: 577.7 g/mol
InChI Key: FQWUNUXAOHTLLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The hydroxamic acid groups are introduced through the use of specific protecting groups and reagents that allow for the selective deprotection and coupling of the hydroxamic acid moieties .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis reactors. These reactors are designed to handle the sequential addition of amino acids and the necessary deprotection and coupling steps efficiently. The process would also include purification steps such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in inhibiting histone deacetylase, which is crucial for gene expression regulation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and differentiation.

Mechanism of Action

The mechanism of action of cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] involves the inhibition of histone deacetylase enzymes. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, the compound promotes a more relaxed chromatin structure, allowing for increased gene expression and the induction of cell cycle arrest and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] is unique due to its cyclic structure and the presence of multiple hydroxamic acid groups, which enhance its stability and potency as a histone deacetylase inhibitor. Its cyclic nature also contributes to its resistance to enzymatic degradation, making it a more stable and effective therapeutic agent compared to linear peptides .

Properties

Molecular Formula

C31H39N5O6

Molecular Weight

577.7 g/mol

IUPAC Name

6-(3,6-dibenzyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.3.0]pentadecan-9-yl)-N-hydroxyhexanamide

InChI

InChI=1S/C31H39N5O6/c37-27(35-42)17-9-3-8-15-23-28(38)33-24(19-21-11-4-1-5-12-21)29(39)34-25(20-22-13-6-2-7-14-22)31(41)36-18-10-16-26(36)30(40)32-23/h1-2,4-7,11-14,23-26,42H,3,8-10,15-20H2,(H,32,40)(H,33,38)(H,34,39)(H,35,37)

InChI Key

FQWUNUXAOHTLLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO

Origin of Product

United States

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